molecular formula C7H17NO5S B12658115 Morpholinium, 4,4-dimethyl-, methyl sulfate CAS No. 84333-56-2

Morpholinium, 4,4-dimethyl-, methyl sulfate

Cat. No.: B12658115
CAS No.: 84333-56-2
M. Wt: 227.28 g/mol
InChI Key: BONHMFSFVBQNHW-UHFFFAOYSA-M
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Description

Morpholinium, 4,4-dimethyl-, methyl sulfate is a chemical compound with the molecular formula C7H17NO5S. It is a cationic surfactant belonging to the class of quaternary ammonium salts. This compound is known for its excellent antistatic, emulsifying, and dispersing properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Morpholinium, 4,4-dimethyl-, methyl sulfate typically involves the reaction of 4,4-dimethylmorpholine with methyl sulfate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

4,4-dimethylmorpholine+methyl sulfateMorpholinium, 4,4-dimethyl-, methyl sulfate\text{4,4-dimethylmorpholine} + \text{methyl sulfate} \rightarrow \text{this compound} 4,4-dimethylmorpholine+methyl sulfate→Morpholinium, 4,4-dimethyl-, methyl sulfate

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using high-purity reactants. The reaction is typically conducted in a batch reactor, and the product is purified through crystallization and filtration processes to achieve high purity and yield .

Chemical Reactions Analysis

Types of Reactions

Morpholinium, 4,4-dimethyl-, methyl sulfate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methyl sulfate group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like hydroxide ions and amines are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted morpholinium compounds .

Scientific Research Applications

Morpholinium, 4,4-dimethyl-, methyl sulfate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Morpholinium, 4,4-dimethyl-, methyl sulfate involves its interaction with molecular targets through ionic and hydrogen bonding. The compound’s surfactant properties allow it to reduce surface tension and stabilize emulsions. It can also interact with biological membranes, enhancing the delivery of active ingredients in drug formulations .

Comparison with Similar Compounds

Similar Compounds

    Morpholine: An organic compound with similar structural features but lacks the quaternary ammonium group.

    N-methylmorpholine: A derivative of morpholine with a methyl group attached to the nitrogen atom.

    4,4-dimethylmorpholine: A structurally similar compound but without the methyl sulfate group.

Uniqueness

Morpholinium, 4,4-dimethyl-, methyl sulfate is unique due to its quaternary ammonium structure, which imparts superior surfactant properties compared to its analogs. This makes it particularly effective in applications requiring strong emulsifying and antistatic properties .

Properties

CAS No.

84333-56-2

Molecular Formula

C7H17NO5S

Molecular Weight

227.28 g/mol

IUPAC Name

4,4-dimethylmorpholin-4-ium;methyl sulfate

InChI

InChI=1S/C6H14NO.CH4O4S/c1-7(2)3-5-8-6-4-7;1-5-6(2,3)4/h3-6H2,1-2H3;1H3,(H,2,3,4)/q+1;/p-1

InChI Key

BONHMFSFVBQNHW-UHFFFAOYSA-M

Canonical SMILES

C[N+]1(CCOCC1)C.COS(=O)(=O)[O-]

Origin of Product

United States

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